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Compound of Interest

Compound Name:
1-(4-fluorophenyl)-1H-pyrazole-5-

carbaldehyde

CAS No.: 1269291-93-1

Cat. No.: B594272

Get Quote

Executive Summary
Fluorophenyl pyrazole carbaldehydes (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde)

serve as critical pharmacophores in the synthesis of COX-2 inhibitors (Celecoxib analogs), p38

MAP kinase inhibitors, and agrochemical fungicides. While their utility stems from the versatile

reactivity of the C4-formyl group and the metabolic stability of the fluorophenyl moiety, these

same features dictate their toxicity profile.

Key Safety Verdict: These compounds are classified as severe irritants (Skin/Eye/Respiratory)

and high-hazard aquatic pollutants (WGK 3). The aldehyde functionality presents a structural

alert for protein haptenization, while the fluorinated motif increases lipophilicity, potentially

enhancing cellular uptake and persistence.

Chemical Identity & Physicochemical
Determinants[1][2][3][4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b594272#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The toxicity of this class is governed by two competing structural domains: the electrophilic

aldehyde and the lipophilic fluorophenyl ring.

Property Value / Characteristic Toxicological Implication

Functional Group C4-Carbaldehyde (-CHO)

High Reactivity: Prone to Schiff

base formation with lysine

residues (sensitization risk)

and oxidation to carboxylic

acids.

Halogenation 4-Fluorophenyl

Metabolic Stability: The C-F

bond (approx. 116 kcal/mol)

resists oxidative defluorination,

prolonging biological half-life

compared to non-fluorinated

analogs.

LogP (Calc) ~2.5 – 3.2

Membrane Permeability:

Sufficiently lipophilic to cross

cell membranes, aiding

intracellular target engagement

but increasing bioaccumulation

potential.

Solubility
Low in water; High in

DMSO/DMF

Requires organic co-solvents

for biological assays,

necessitating solvent control in

toxicity protocols.

Toxicological Profile (Mammalian)
Acute Toxicity & Irritation (GHS Classification)
Based on Safety Data Sheets (SDS) and structural analogs, these compounds are universally

categorized under Warning signal words.

Skin Corrosion/Irritation (Category 2): Causes significant inflammation upon contact. The

aldehyde group can react with skin proteins, leading to contact dermatitis.
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Serious Eye Damage/Irritation (Category 2A): Crystalline solids can cause physical abrasion

and chemical burns.

STOT-SE (Category 3): Inhalation of dust/mist triggers respiratory tract irritation.

Cytotoxicity & Cellular Mechanisms
Recent studies on pyrazole-4-carbaldehyde derivatives demonstrate moderate cytotoxicity

against human cancer cell lines (e.g., MCF-7, HepG2).

IC50 Range: Typically 40–80 µM.

Mechanism of Action:

Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

Apoptosis: Induction of caspase-3 activity.[1]

Mitochondrial Stress: The lipophilic fluorophenyl group facilitates mitochondrial entry,

potentially disrupting membrane potential (

).

Genotoxicity & Mutagenicity
Structural Alert: Aldehydes are electrophiles capable of interacting with DNA bases.

However, the steric bulk of the pyrazole ring often mitigates direct intercalation.

Ames Test Prediction: Generally negative for simple pyrazole carbaldehydes, but derivatives

with nitro groups or additional amines may test positive.

Metabolic Fate & Pathways
Understanding the metabolic trajectory is vital for predicting downstream toxicity. The aldehyde

is the primary site of metabolism.

Diagram 1: Metabolic Biotransformation Pathways
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Caption: Primary metabolic routes for fluorophenyl pyrazole carbaldehydes. The aldehyde is

the transient toxicophore, rapidly detoxified to the acid or alcohol.
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Environmental Safety (Ecotoxicology)
Critical Hazard: WGK 3 (Severe Hazard to Waters) Pyrazole derivatives are notoriously

persistent in aquatic environments due to the stability of the heterocyclic ring and the C-F bond.

Aquatic Toxicity: High. Pyrazoles can inhibit photosynthesis in algae and are toxic to aquatic

invertebrates (e.g., Daphnia magna).

Degradation:

Hydrolysis: The aldehyde is relatively stable at neutral pH but oxidizes in air.

Photolysis:[2] Fluorinated aromatics may degrade under intense UV, potentially releasing

fluorinated byproducts (though aromatic C-F is robust).

Experimental Protocols
Protocol A: Safe Handling & Deactivation (Self-
Validating)
Objective: To safely neutralize residual aldehyde waste.
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Preparation: Dissolve waste material in Acetone.

Reagent: Prepare a 10% aqueous solution of Sodium Bisulfite (

).

Reaction: Slowly add bisulfite solution to the waste.

Validation: Mild exotherm indicates bisulfite adduct formation (detoxification).

Verification: Check pH. Neutralize with Sodium Bicarbonate before disposal as chemical

waste.

Protocol B: MTT Cytotoxicity Assessment
Objective: Determine IC50 values for new derivatives.

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate 24h.

Dosing: Prepare stock solution in DMSO (max 0.1% final concentration). Serial dilute (100

µM to 0.1 µM).

Exposure: Incubate cells with compound for 48h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Readout: Measure absorbance at 570 nm.

Control: DMSO-only wells must show 100% viability.

Positive Control: Doxorubicin (expected IC50 < 5 µM).

Safety Decision Workflow
Diagram 2: Laboratory Handling Logic
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Caption: Decision tree for handling fluorophenyl pyrazole carbaldehydes based on GHS

hazards.

Compound Receipt:
Fluorophenyl Pyrazole Carbaldehyde

Physical State Check

Solid / Powder Solution (Organic)

Risk Assessment:
Inhalation (H335) & Skin (H315)

Dust Hazard Absorption Hazard

Engineering Controls:
Fume Hood REQUIRED

PPE Selection:
Nitrile Gloves + Safety Glasses

(Double glove for solutions)

Experimental Use

Disposal:
Segregate as Halogenated Solvent

NO Drain Disposal (WGK 3)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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